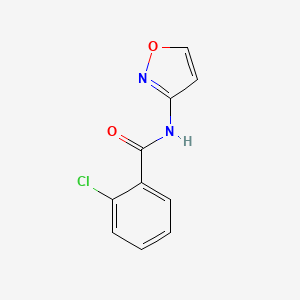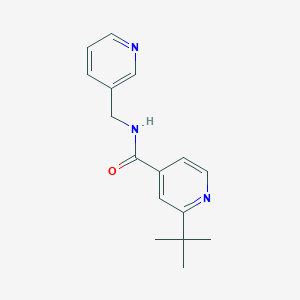
2-chloro-N-3-isoxazolylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-3-isoxazolylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of benzamide, which is a class of organic compounds that have been extensively studied for their pharmacological properties. The synthesis of 2-chloro-N-3-isoxazolylbenzamide has been achieved through various methods, and its mechanism of action and physiological effects have been investigated in detail. In
Mécanisme D'action
The mechanism of action of 2-chloro-N-3-isoxazolylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylase enzymes, which play a critical role in the regulation of gene expression. Additionally, it has been shown to inhibit the activity of various kinases, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. Furthermore, it has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and physiological effects:
2-chloro-N-3-isoxazolylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death that is important for the maintenance of tissue homeostasis. Additionally, it has been shown to inhibit cell proliferation, which is important for the prevention of cancer. Furthermore, it has been shown to reduce the production of inflammatory mediators, which is important for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-3-isoxazolylbenzamide has several advantages for lab experiments. It is a stable and relatively easy to synthesize compound, which makes it suitable for large-scale experiments. Additionally, it has been extensively studied, and its mechanism of action and physiological effects are well understood. However, there are also limitations to its use in lab experiments. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, its solubility in water is relatively low, which can make it difficult to administer in certain experiments.
Orientations Futures
For research include investigating its potential as a treatment for various types of cancer, inflammatory diseases, and infections, as well as optimizing its synthesis method and improving its solubility in water.
Méthodes De Synthèse
The synthesis of 2-chloro-N-3-isoxazolylbenzamide has been achieved through various methods. One of the most common methods involves the reaction of 3-isoxazolylamine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 2-chloro-N-3-isoxazolylbenzamide as a white crystalline solid with a high yield. Other methods involve the use of different reagents and solvents, but the overall process remains similar.
Applications De Recherche Scientifique
2-chloro-N-3-isoxazolylbenzamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anticancer properties, and it has been investigated as a potential treatment for various types of cancer. Additionally, it has been studied for its anti-inflammatory and analgesic properties, and it has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Furthermore, it has been shown to have antimicrobial properties, and it has been investigated as a potential treatment for bacterial and fungal infections.
Propriétés
IUPAC Name |
2-chloro-N-(1,2-oxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-8-4-2-1-3-7(8)10(14)12-9-5-6-15-13-9/h1-6H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVMJSWTIOCXHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NOC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1,2-oxazol-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methoxyphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5782267.png)
![ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5782274.png)

![5-[(2-thienylacetyl)amino]isophthalic acid](/img/structure/B5782295.png)

![1-benzyl-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5782318.png)


![ethyl 4-[3-(benzyloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B5782355.png)

![N-{[(4-{[(acetylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5782370.png)
![2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B5782371.png)
